1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide
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Overview
Description
1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropane ring, a sulfonylamino group, and halogenated phenyl groups
Preparation Methods
The synthesis of 1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the halogenated phenyl sulfonyl chloride. This intermediate is then reacted with cyclopropane-1-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. The halogenated phenyl groups may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide: This compound lacks the bromine atom, which may affect its chemical reactivity and biological activity.
1-[(4-Bromo-3-fluorophenyl)sulfonylamino]cyclopropane-1-carboxamide: The presence of a fluorine atom instead of chlorine may alter its physicochemical properties and interactions with molecular targets.
1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxylic acid: The carboxylic acid group may influence the compound’s solubility and reactivity compared to the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3S/c11-7-2-1-6(5-8(7)12)18(16,17)14-10(3-4-10)9(13)15/h1-2,5,14H,3-4H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMUGKVLBJQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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